Cis-Ring Juncture vs. β-Eudesmol
Juniper camphor exhibits a cis-ring junction between its decalin rings, in contrast to the trans-ring junction present in the structurally related sesquiterpene β-eudesmol [1]. This stereochemical distinction was established through comparative NMR studies, confirming that juniper camphor adopts a cis-decalin conformation, which can influence its conformational flexibility and interactions with biological targets [1].
| Evidence Dimension | Stereochemical ring junction configuration |
|---|---|
| Target Compound Data | cis-ring junction (cis-decalin) |
| Comparator Or Baseline | β-eudesmol: trans-ring junction |
| Quantified Difference | Qualitative structural difference; confirmed via comparative NMR |
| Conditions | NMR spectroscopy (CDCl3, 400 MHz) |
Why This Matters
The cis vs. trans ring junction can affect the compound's three-dimensional shape, which may impact binding affinity to receptors or enzymes, influencing its biological profile and justifying its selection over trans-isomers for specific applications.
- [1] Takeda, K., et al. Terpenoids—XXXIV : Structure and stereochemistry of zingiberol and juniper camphor. Tetrahedron, 1962, 18(8), 979-984. View Source
